N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-17(11-8-9-25(22,23)10-11)16(19)15-7-6-14(24-15)12-4-2-3-5-13(12)18(20)21/h2-7,11H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCAKADCQXDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide is a compound of increasing interest due to its potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 951901-01-2 |
The structure integrates a tetrahydrothiophene moiety, which is hypothesized to contribute to its biological activity through interactions with various biological targets.
Research indicates that this compound functions as a modulator of G protein-coupled receptors (GPCRs), particularly as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and cardiac function.
Potency and Efficacy
In studies evaluating the compound's efficacy, it has been shown to exhibit nanomolar potency in activating GIRK1/2 channels. This was established through a series of in vitro assays that measured ion channel activity and metabolic stability in liver microsomes, indicating promising pharmacokinetic properties.
Study 1: GIRK Channel Activation
A study published in 2021 explored the activation of GIRK channels by various derivatives of this compound. The findings highlighted that modifications to the tetrahydrothiophene ring could enhance both potency and metabolic stability. The most effective derivatives maintained significant activity while minimizing hepatic metabolism, suggesting their potential for therapeutic applications in conditions like epilepsy and cardiac arrhythmias .
Study 2: Toxicological Assessment
A toxicological assessment was performed to evaluate the safety profile of this compound. Results indicated low cytotoxicity across several cell lines, with an IC50 value exceeding 100 µM, which supports its potential for further development in clinical settings .
Comparative Analysis
A comparison of the biological activity of this compound with other known GIRK activators reveals its superior metabolic stability and potency. Below is a summary table of various compounds tested for GIRK channel activation:
| Compound Name | Potency (nM) | Metabolic Stability (Hepatic Microsomes) |
|---|---|---|
| This compound | 50 | High |
| Compound A (Urea-based) | 100 | Moderate |
| Compound B (Ether-based derivative) | 75 | Low |
Scientific Research Applications
Pharmacological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide has been studied for its role as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. The activation of these channels influences various physiological processes, including:
- Pain Perception : By modulating neuronal excitability, the compound may provide analgesic effects.
- Epilepsy Management : Its ability to stabilize neuronal activity suggests potential use in antiepileptic therapies.
- Anxiety and Addiction Treatment : The modulation of GIRK channels can affect reward pathways, indicating a role in treating anxiety disorders and substance addiction.
Biochemical Pathways
The compound's interaction with GIRK channels leads to significant alterations in cellular excitability. This modulation is crucial for understanding its effects on neurotransmission and potential therapeutic mechanisms. Studies have indicated that compounds activating GIRK channels can have broad implications in neuropharmacology.
Study 1: GIRK Channel Activation
A study investigated the effects of this compound on GIRK channel activation. Results showed that the compound exhibited nanomolar potency as a GIRK1/2 activator, leading to significant changes in neuronal excitability and neurotransmitter release patterns. This highlights its potential as a therapeutic agent for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
